Sodium diethyl oxalacetate

Beschreibung

BenchChem offers high-quality Sodium diethyl oxalacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium diethyl oxalacetate including the price, delivery time, and more detailed information at info@benchchem.com.

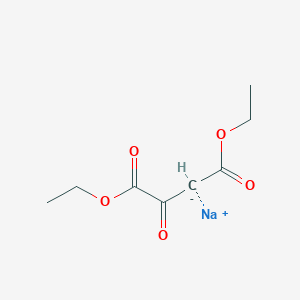

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;diethyl 2-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5H,3-4H2,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTKZRPOIUYFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH-]C(=O)C(=O)OCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2028010 | |

| Record name | Sodium diethyl oxaloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diethyl sodium oxalacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40876-98-0 | |

| Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40876-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sodium oxalacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040876980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sodiooxalacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium diethyl oxaloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oxaloacetate, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIETHYL OXALACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CA025Y4FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Sodium Diethyl Oxalacetate: A Comprehensive Technical Guide to Claisen Condensation Workflows

Executive Summary

Sodium diethyl oxalacetate (CAS 40876-98-0) is a highly versatile, stable enolate salt utilized extensively as a building block in organic synthesis and drug development[1]. As a highly functionalized intermediate, it is a critical precursor for the synthesis of pyrazolone derivatives, polysubstituted pyrroles (such as 1H-pyrrol-2(3H)-ones), and various agricultural herbicides[1][2].

This technical guide deconstructs the optimized crossed Claisen condensation methodology required to synthesize this compound. By analyzing the mechanistic causality behind reagent selection and the thermodynamic driving forces of the reaction, we establish a self-validating experimental protocol that maximizes yield while ensuring the product is isolated as a highly pure, free-flowing crystalline powder[1][3].

Mechanistic Grounding: The Crossed Claisen Condensation

The synthesis of sodium diethyl oxalacetate is achieved via a crossed Claisen condensation between diethyl oxalate and ethyl acetate, mediated by sodium ethoxide[1][4]. Designing a successful crossed Claisen condensation requires strict control over chemoselectivity to prevent parasitic self-condensation side reactions (e.g., the dimerization of ethyl acetate to ethyl acetoacetate).

Causality in Reagent Selection:

-

The Electrophile (Diethyl Oxalate): Lacking α -protons, diethyl oxalate cannot form an enolate. However, the presence of two adjacent, highly electron-withdrawing ester carbonyls makes it an exceptionally reactive, non-enolizable electrophile.

-

The Nucleophile Precursor (Ethyl Acetate): Ethyl acetate possesses weakly acidic α -protons. Upon introduction of a strong base, it is deprotonated to form the active nucleophilic enolate.

-

The Thermodynamic Sink: The initial condensation product, diethyl oxalacetate, is a highly acidic 1,3-dicarbonyl compound. The ethoxide leaving group immediately and irreversibly deprotonates this intermediate. The precipitation of the resulting stable sodium enolate salt drives the reaction equilibrium entirely to the right.

Figure 1: Crossed Claisen condensation mechanism yielding sodium diethyl oxalacetate.

Experimental Design: Causality and Optimization

Historically, the preparation of this salt involved dissolving metallic sodium in ethanol to generate sodium ethoxide, followed by the addition of the ester mixture[3][4]. This classical approach often resulted in suboptimal yields and a product that precipitated as an intractable, sticky mass[3].

An optimized industrial methodology, detailed in, introduces two critical modifications that establish a self-validating and highly efficient system[1][3]:

-

Reverse-Addition Strategy: Instead of adding the esters to the base, the sodium ethoxide solution is added dropwise to a pre-cooled mixture of diethyl oxalate and ethyl acetate[1][3]. Causality: This ensures that the instantaneous concentration of base remains low. Any ethyl acetate enolate that forms immediately encounters a massive stoichiometric excess of the highly reactive diethyl oxalate, kinetically outcompeting the self-condensation of ethyl acetate.

-

Thermal Maturation: Following the primary reaction at 0–15 °C, the slurry is heated to 75 °C for 30 minutes[1]. Causality: This thermal step guarantees complete conversion of any trapped intermediates and alters the crystal morphology of the precipitating sodium salt. It prevents the formation of a sticky paste, yielding a free-flowing powder that is easily isolated[1][3].

Quantitative Stoichiometry

Table 1: Reagent Stoichiometry and Physical Properties

| Reagent / Material | Role in Synthesis | MW ( g/mol ) | Mass (g) | Moles | Equivalents |

|---|---|---|---|---|---|

| Diethyl Oxalate | Electrophile | 146.14 | 150.0 | 1.026 | 1.03 |

| Ethyl Acetate | Nucleophile Precursor | 88.11 | 91.1 | 1.034 | 1.03 |

| Sodium Ethoxide (21% in EtOH) | Base / Deprotonator | 68.05 | 325.0 | 1.000 | 1.00 |

| Sodium Diethyl Oxalacetate | Final Product | 210.16 | ~180.0 | ~0.85 | ~85% Yield |

Validated Synthetic Protocol

Figure 2: Optimized synthetic workflow highlighting reverse-addition and thermal maturation steps.

Step-by-Step Methodology:

-

Reactor Preparation: Charge a dry, inert-gas-flushed 2-liter reaction kettle (equipped with a mechanical stirrer, addition funnel, and internal thermocouple) with 150.0 g (1.026 mol) of freshly distilled diethyl oxalate and 91.1 g (1.034 mol) of anhydrous ethyl acetate[3]. (Self-Validation: Using freshly distilled diethyl oxalate removes trace oxalic acid impurities that would prematurely neutralize the ethoxide catalyst).

-

Cryogenic Cooling: Submerge the reactor in an ice-water bath and cool the ester mixture to an internal temperature of 0 °C to 15 °C[3].

-

Controlled Base Addition: Begin dropwise addition of 325.0 g of a 21 wt% solution of sodium ethoxide in ethanol (1.00 mol) via the addition funnel[1][3]. Adjust the addition rate to maintain the internal reaction temperature strictly below 15 °C[3].

-

Primary Reaction Phase: Once the addition is complete, maintain vigorous mechanical stirring for 2 to 4 hours at 5 °C to 15 °C[1][3]. During this phase, a beige precipitate will begin to form, visually validating the progress of the reaction.

-

Thermal Maturation: Remove the ice bath and heat the product mixture to 75 °C for approximately 30 minutes[1]. (Self-Validation: The suspension will transition into a highly crystalline state, confirming the morphological shift to a free-flowing powder).

-

Isolation and Recovery: Cool the mixture back to room temperature (20 °C - 40 °C)[3]. Isolate the product via vacuum filtration, wash the filter cake with a small volume of cold anhydrous ethanol, and dry under vacuum to recover the sodium diethyl oxalacetate[3][4].

Analytical Characterization & Safety

-

Physical Appearance: The isolated product presents as a beige to light orange crystalline powder[5][6].

-

Melting Point: 188–190 °C (with decomposition)[7].

-

Solubility: Slightly soluble in water; miscible with ethanol and ether. It decomposes gradually in boiling water into ethanol, acetic acid, and oxalic acid[4][7].

-

Safety & Handling: Sodium diethyl oxalacetate is an air-stable but moisture-sensitive solid. According to its, it is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319)[8]. Standard PPE including N95-equivalent dust masks, nitrile gloves, and chemical safety goggles are mandatory during isolation and handling[9].

Downstream Applications in Drug Development

The highly functionalized nature of sodium diethyl oxalacetate—bearing both ester and enolate functionalities—makes it a privileged building block in medicinal chemistry[1][2]. It is extensively utilized in the synthesis of pyrazolone derivatives, which are core scaffolds for various analgesics and dyes[1][4]. Furthermore, it serves as a critical precursor in the acid-catalyzed condensation with imines to generate polysubstituted 1H-pyrrol-2(3H)-one derivatives, which are highly valuable lactam intermediates in modern drug discovery and photoredox catalysis[2][10].

References

- Preparation of sodium diethyl oxalacetate (US4902819A).

-

Diethyl sodium oxalacetate (CID 16663655) . PubChem - NIH.[Link]

Sources

- 1. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 2. 1H-Pyrrol-2(3H)-one|C4H5NO|CAS 27406-82-2 [benchchem.com]

- 3. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 4. microchem.fr [microchem.fr]

- 5. vwr.com [vwr.com]

- 6. Diethyl Oxalacetate Sodium Salt | 40876-98-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Diethyl Oxalacetate (CAS 40876-98-0) for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Sodium diethyl oxalacetate, with the CAS number 40876-98-0, is a pivotal organic compound that serves as a versatile precursor and intermediate in a multitude of synthetic endeavors.[1][2] Its unique structural features, particularly its enolate character and the presence of ester functionalities, render it highly reactive and amenable to a wide array of chemical transformations.[1] This guide provides a comprehensive technical overview of sodium diethyl oxalacetate, from its fundamental properties and synthesis to its diverse applications in medicinal chemistry and drug development. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers and scientists in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of sodium diethyl oxalacetate is fundamental to its effective handling, application, and characterization.

General Properties

Sodium diethyl oxalacetate is typically a beige to light orange crystalline powder.[3] It is slightly soluble in water and should be stored in a cool, dry place under an inert atmosphere due to its moisture sensitivity.[4]

| Property | Value | Source(s) |

| CAS Number | 40876-98-0 | [3] |

| Molecular Formula | C₈H₁₁NaO₅ | [5] |

| Molecular Weight | 210.16 g/mol | [6] |

| Appearance | Beige to light orange crystalline powder | [3] |

| Melting Point | 188-190 °C (lit.) | [6][7] |

| Solubility | Slightly soluble in water (1.2 g/L at 25°C) | [4][7] |

| Storage | Store in a cool, dry place under an inert atmosphere | [4] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the verification of the identity and purity of sodium diethyl oxalacetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. The ¹H NMR spectrum typically shows characteristic signals for the ethyl groups (a triplet and a quartet) and the vinyl proton.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits strong absorption bands corresponding to the C=O stretching of the ester and enolate functionalities.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[11]

Synthesis of Sodium Diethyl Oxalacetate: A Detailed Protocol

The most common and industrially relevant method for the synthesis of sodium diethyl oxalacetate is the Claisen condensation of diethyl oxalate and ethyl acetate using a strong base like sodium ethoxide.[12] An improved process described in U.S. Patent 4,902,819A emphasizes a specific order of addition to obtain a more easily separable and purifiable product.[12]

Optimized Synthesis Workflow

This protocol is based on the principles outlined in U.S. Patent 4,902,819A, designed to yield a free-flowing crystalline product.[12]

Caption: Optimized workflow for the synthesis of Sodium Diethyl Oxalacetate.

Step-by-Step Methodology

-

Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge stoichiometric amounts of diethyl oxalate and ethyl acetate.

-

Cooling: Cool the mixture to a temperature between 0°C and 15°C.[12]

-

Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the cooled mixture while maintaining the temperature between 5°C and 10°C.[12] The slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: Stir the reaction mixture for approximately 4 hours at a temperature between 5°C and 15°C.[12] This allows the condensation reaction to proceed to completion.

-

Heating: After the initial reaction period, heat the product mixture to 75°C for about 30 minutes.[12] This step helps to improve the physical characteristics of the product, making it easier to filter.

-

Isolation: Cool the mixture to room temperature, which will cause the sodium diethyl oxalacetate to precipitate as a free-flowing solid.

-

Purification: Collect the solid product by filtration and dry it under vacuum. The resulting product is typically of high purity.

Chemical Reactivity and Synthetic Applications

The reactivity of sodium diethyl oxalacetate is dominated by its enolate character, making it a potent nucleophile and a valuable C4 building block in organic synthesis.[1][5]

Core Reactivity Profile

Caption: Key reaction types involving Sodium Diethyl Oxalacetate.

A Cornerstone in Heterocyclic Synthesis

Sodium diethyl oxalacetate is a key starting material for the synthesis of a wide variety of heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents.[1][6]

Pyrazolone derivatives are a class of compounds known for their analgesic, antipyretic, and anti-inflammatory properties.[13] Sodium diethyl oxalacetate is a crucial precursor in the synthesis of these compounds.[12] For instance, it can react with hydrazines to form the pyrazolone ring system. While the well-known drug Edaravone is a pyrazolone derivative, its common synthesis route involves the condensation of phenylhydrazine with ethyl acetoacetate.[14][15][16][17] However, the versatility of sodium diethyl oxalacetate makes it a valuable tool for creating a diverse library of pyrazolone-based compounds for drug discovery.

Sodium diethyl oxalacetate can be used to synthesize a variety of other heterocyclic systems, including:

-

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives: These are synthesized via a one-pot reaction with isatins, malononitrile, and hydrazine hydrate.[6]

-

2,3-dioxo-4-carboxy-5-substituted pyrrolidines: These are formed by reacting sodium diethyl oxalacetate with various aldehydes and primary amines.[6]

-

1,2,3-triazolo[1,5-a]quinoxalines: These compounds have shown binding affinity to benzodiazepine and adenosine receptors.[6]

Biological Significance and Role in Drug Discovery

While sodium diethyl oxalacetate is primarily used as a synthetic intermediate, its parent compound, oxaloacetate, is a key metabolite in the citric acid cycle (Krebs cycle) and is central to cellular energy metabolism.[7]

Modulation of Cellular Metabolism

Oxaloacetate plays a crucial role in regulating metabolic pathways and energy production.[18] It can influence the NAD+/NADH ratio, which has implications for mitochondrial function and aging.[18] Supplementation with oxaloacetate has been studied for its potential neuroprotective effects by reducing glutamate excitotoxicity.[18]

Enzyme Inhibition

Diethyl oxalacetate has been shown to act as an allosteric inhibitor of human mitochondrial NAD(P)+-dependent malic enzyme. This highlights its potential to modulate the activity of specific enzymes, a key strategy in drug design.

Safety and Handling

As with any chemical reagent, proper handling and awareness of the safety profile of sodium diethyl oxalacetate are paramount.

Toxicological Data

| Hazard | Information | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. | [19] |

| Skin Contact | May be toxic in contact with skin. | [19] |

| Eye Contact | Causes serious eye irritation. | [19] |

| Carcinogenicity | Not classified as a carcinogen. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[19]

-

Ventilation: Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from moisture and oxidizing agents.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

Sodium diethyl oxalacetate is a highly valuable and versatile C4 building block with significant applications in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its well-established synthesis and predictable reactivity make it an indispensable tool for researchers and drug development professionals. Future research will likely continue to expand its utility in the synthesis of novel bioactive molecules and explore its potential as a modulator of biological pathways. A deeper understanding of its own biological activities, distinct from its parent compound oxaloacetate, could open up new avenues for therapeutic intervention.

References

-

The Chemical Reactivity and Synthetic Utility of Diethyl Oxalacetate Sodium Salt. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. (n.d.). ResearchGate. Retrieved from [Link]

-

Diethyl sodium oxalacetate. (n.d.). PubChem. Retrieved from [Link]

-

Diethyl oxalacetate sodium salt, 95%, 100 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

An Improved Process For The Preparation Of Edaravone. (n.d.). QuickCompany. Retrieved from [Link]

- Edaravone compound synthesized by new method. (2010, September 15). Google Patents.

-

NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

-

Diethyl oxalacetate sodium salt - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Optimal edaravone synthesis method. (n.d.). Google Patents.

- Synthesis and Evaluation of Edaravone-1,3,4-Oxadiazole Derivatives as Potential Anti-cancer Inhibitors. (2025).

- Preparation of sodium diethyl oxalacetate. (n.d.). Google Patents.

-

How Oxaloacetate Enhances Cardiovascular System Function. (2025, September 10). Patsnap. Retrieved from [Link]

-

Comparing FTIR and UV-Vis for Chemical Analysis. (2025, September 22). Patsnap. Retrieved from [Link]

-

The XRD profile at room temperature matches respectively with the... (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. (n.d.). Der Pharma Chemica.

-

Sodium diethyl oxaloacetate. (2024, April 10). ChemBK. Retrieved from [Link]

-

The effect of sodium acetate ingestion on the metabolic response to prolonged moderate-intensity exercise in humans. (2013, August 15). PubMed. Retrieved from [Link]

-

The Effect of Sodium Acetate Ingestion on the Metabolic Response to Prolonged Moderate-Intensity Exercise in Humans. (2015, January 14). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Screening for Analgesic and Anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. (n.d.). PubMed. Retrieved from [Link]

- SYNTHESIS, CHARACTERIZATION, ANTI-INFLAMMATORY ANALGESIC, AND ANTIPYRETIC ACTIVITIES OF NOVEL PYRAZOLYL INDOLINE-3-ONE HYBRIDS. (2023). Rasayan Journal of Chemistry, 16(3).

-

Oriented growth of mm-sized NaCl crystals - XRD. (2020, September 23). YouTube. Retrieved from [Link]

-

Thermal, FT–IR and dielectric studies of gel grown sodium oxalate single crystals. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Diethyl Oxalacetate Sodium Salt | 40876-98-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Diethyl oxalacetate sodium salt, 95% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. a2bchem.com [a2bchem.com]

- 6. Diethyl oxalacetate 95 40876-98-0 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. vwr.com [vwr.com]

- 10. Diethyl oxalacetate sodium salt(40876-98-0)IR [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An Improved Process For The Preparation Of Edaravone [quickcompany.in]

- 16. Edaravone compound synthesized by new method - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN102285920A - Optimal edaravone synthesis method - Google Patents [patents.google.com]

- 18. How Oxaloacetate Enhances Cardiovascular System Function [eureka.patsnap.com]

- 19. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling and Methodological Guide for Sodium Diethyl Oxalacetate

Executive Summary

Sodium diethyl oxalacetate (CAS: 40876-98-0) is a critical synthetic building block widely utilized in the pharmaceutical and agrochemical industries[1]. As a highly reactive enolate salt, it serves as a foundational intermediate for the synthesis of complex heterocycles, including thiazole cores used in the development of Ketol-Acid Reductoisomerase (KARI) inhibitors for anti-tuberculosis (anti-TB) therapies[2]. This technical guide provides an in-depth analysis of its physical properties—specifically melting point and solubility—and establishes field-proven, self-validating protocols for its characterization and purification.

Physicochemical Profiling & Mechanistic Causality

Understanding the physical properties of sodium diethyl oxalacetate requires analyzing the interplay between its ionic enolate core and its hydrophobic ester appendages.

Table 1: Quantitative Summary of Physical Properties

| Property | Value | Reference Standard |

| Chemical Name | Sodium diethyl oxalacetate | [1] |

| CAS Number | 40876-98-0 | [3] |

| Molecular Formula | C₈H₁₁NaO₅ | [1] |

| Molar Mass | 210.16 g/mol | [3] |

| Appearance | Beige to light orange crystalline powder | [4] |

| Melting Point | 188 – 190 °C | [3] |

| Aqueous Solubility | 1.2 g/L at 25 °C (Slightly soluble) | [3] |

Mechanistic Insights into Physical Properties

-

Melting Point (188–190 °C): The relatively high melting point for an organic ester is dictated by its ionic nature[3]. The electrostatic attraction between the sodium cation and the delocalized enolate anion forms a robust crystal lattice. However, the bulky, flexible diethyl ester moieties introduce steric hindrance, preventing the ultra-dense packing seen in purely inorganic salts, thereby capping the melting point near 190 °C[4].

-

Aqueous Solubility (1.2 g/L at 25 °C): Counterintuitively for a sodium salt, sodium diethyl oxalacetate exhibits poor aqueous solubility[3]. The thermodynamic causality lies in the hydrophobic effect. While the sodium enolate core is hydrophilic, the two non-polar ethyl chains significantly disrupt the hydrogen-bonding network of water. The hydration energy released by solvating the sodium ion is insufficient to overcome the entropic penalty of solvating the hydrophobic tails, resulting in restricted solubility[4].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Equilibrium Solubility Profiling (Isothermal Shake-Flask Method)

To accurately determine the 1.2 g/L solubility limit, researchers must ensure true thermodynamic equilibrium is reached, rather than a kinetic dissolution state.

-

Preparation: Add an excess of sodium diethyl oxalacetate (e.g., 50 mg) to 10 mL of HPLC-grade water in a sealed glass vial.

-

Isothermal Agitation: Place the vial in an isothermal orbital shaker set strictly to 25.0 ± 0.1 °C.

-

Self-Validating Sampling: Extract 1 mL aliquots at exactly 24 hours and 48 hours.

-

Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet undissolved micro-crystals.

-

Quantification: Analyze the supernatant via HPLC-UV.

-

Validation Check: The protocol is validated if the concentration variance between the 24-hour and 48-hour samples is < 2%. If the concentration increases, equilibrium was not reached, and agitation must continue.

Isothermal shake-flask methodology for determining equilibrium aqueous solubility.

Protocol B: Purification via Selective Solvent Extraction

Commercially sourced sodium diethyl oxalacetate often degrades into organic byproducts, shifting its color from pale yellow to dark orange[4],.

-

Suspension: Suspend the crude beige/orange powder in boiling diethyl ether (Et₂O).

-

Causality of Solvent Choice: The highly polar sodium enolate salt is completely insoluble in non-polar Et₂O. Conversely, unreacted diethyl oxalacetate and organic degradation products are highly soluble in boiling Et₂O.

-

Iterative Extraction: Filter the suspension and wash the solid residue repeatedly with fresh boiling Et₂O.

-

Self-Validating Endpoint: Continue extraction until the ether filtrate remains completely colorless[4]. The absence of color in the solvent confirms the exhaustive removal of organic chromophores.

-

Drying: Dry the purified solid residue in a vacuum desiccator to yield the pure salt.

Protocol C: Melting Point Determination via DSC

-

Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity Indium standard to validate thermal accuracy.

-

Sample Prep: Encapsulate 2–3 mg of the purified, desiccated salt in an aluminum pan.

-

Heating Ramp: Apply a heating rate of 10 °C/min from 100 °C to 220 °C under a dry nitrogen purge (to prevent oxidative degradation).

-

Analysis: Record the endothermic peak onset. A sharp onset between 188 °C and 190 °C validates the purity of the enolate lattice[3].

Synthetic Workflows in Drug Development

Sodium diethyl oxalacetate is a critical precursor in the Hantzsch thiazole synthesis. In modern drug discovery, it is condensed with thioacetamide to assemble 4,5-dicarbonyl substituted thiazole derivatives[2]. These derivatives are subsequently processed into potent inhibitors of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (MtKARI), offering promising leads for novel anti-TB therapeutics[2].

Workflow of Hantzsch thiazole synthesis utilizing sodium diethyl oxalacetate.

Safety & Handling Protocols

Sodium diethyl oxalacetate is classified as a skin and eye irritant (GHS Hazard Statements: H315, H319)[4],. It is moisture-sensitive and must be stored in a tightly closed container under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature[4]. Personnel must utilize standard PPE, including N95 dust masks, nitrile gloves, and chemical safety goggles during handling[4].

References

-

ChemBK - Diethyl oxalacetate sodium salt - Physical Properties & Safety. Retrieved from:[Link]

-

PubChem (NIH) - Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655. Retrieved from:[Link]

-

UQ eSpace (The University of Queensland) - Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads. Retrieved from: [Link]

Sources

"Sodium diethyl oxalacetate" stability and storage conditions

Sodium Diethyl Oxalacetate: A Comprehensive Technical Guide to Stability, Storage, and Experimental Handling

Abstract

Sodium diethyl oxalacetate is a highly valuable synthetic intermediate and metabolic prodrug utilized extensively in biochemical research and drug development. Because it features both ester linkages and a reactive alpha-keto acid backbone, maintaining its structural integrity requires strict environmental controls. This whitepaper outlines the physicochemical properties, degradation kinetics, optimal storage conditions, and self-validating experimental protocols necessary for researchers handling this compound.

Chemical Properties and Degradation Kinetics

Sodium diethyl oxalacetate (CAS: 40876-98-0) typically presents as a beige to light orange crystalline powder with a molecular weight of 210.16 g/mol (1)[1]. While it possesses a relatively high melting point of 188–190 °C (2)[2], the compound is intrinsically labile under ambient conditions due to two primary degradation pathways:

-

Ester Hydrolysis: The compound is highly hygroscopic and moisture-sensitive (3)[3]. Exposure to atmospheric water vapor initiates nucleophilic attack on the diethyl ester groups, leading to premature hydrolysis into free oxaloacetic acid and ethanol.

-

Thermal Decarboxylation: Like many beta-keto acid derivatives, the hydrolyzed free acid is susceptible to decarboxylation when exposed to thermal stress, ultimately degrading into pyruvate derivatives and releasing carbon dioxide ().

Primary chemical degradation pathways of sodium diethyl oxalacetate.

Optimal Storage Conditions and Stability Parameters

To arrest the kinetics of hydrolysis and decarboxylation, storage environments must be strictly controlled. The compound must be kept away from strong acids and oxidizing agents to prevent unwanted hazardous reactions (4)[4].

Table 1: Physicochemical & Storage Parameters

| Parameter | Value / Condition | Causality / Impact |

| CAS Number | 40876-98-0 | Unique identifier for the sodium salt form. |

| Molecular Weight | 210.16 g/mol | Critical for calculating exact molarity in biological assays. |

| Aqueous Solubility | 1.2 g/L (at 25°C) | Moderate polarity; necessitates organic co-solvents (e.g., DMSO) for highly concentrated stock solutions. |

| Storage Temperature | 2 to 8 °C | Exponentially lowers the kinetic energy of the system, preventing thermal decarboxylation over long-term storage. |

| Atmosphere | Inert (Nitrogen/Argon) | Displaces oxygen and ambient humidity, preventing ester hydrolysis of the prodrug prior to experimental use. |

Biological Mechanism of Action

In biological assays, sodium diethyl oxalacetate functions as a highly efficient, cell-permeable prodrug. Free oxaloacetate exhibits poor cellular penetrance; however, the esterified form readily crosses the lipid bilayer. Once in the cytosol, ubiquitous carboxylesterases cleave the ester bonds to release active oxaloacetate (5)[5]. This intermediate is then shuttled into the mitochondrial matrix via the malate-aspartate shuttle, where it serves as a primary substrate for Citrate Synthase, driving the Citric Acid Cycle (Krebs cycle) forward[5].

Intracellular metabolism and mitochondrial transport of the prodrug.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must validate the purity of the compound prior to biological assays. The following protocols provide a self-validating system for handling and stability-indicating analysis.

Protocol A: Reconstitution and Handling for In Vitro Assays

Because aqueous environments initiate premature ester hydrolysis, stock solutions must be handled with strict anhydrous techniques.

-

Solvent Preparation: Use only anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.9% purity, stored over molecular sieves). Causality: Eliminates trace water that acts as a nucleophile against the ester bonds.

-

Equilibration: Allow the sealed vial of sodium diethyl oxalacetate to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric condensation from forming on the cold powder.

-

Reconstitution: Dissolve the required mass in the anhydrous solvent to create a 10 mM to 100 mM stock.

-

Aliquot & Freeze: Immediately divide the stock into single-use aliquots and store at -20 °C or -80 °C. Causality: Avoids repeated freeze-thaw cycles which introduce thermal stress and moisture.

-

Self-Validation Step: In biological assays, always run a vehicle-only control (e.g., 0.1% DMSO) to ensure the solvent itself is not inducing metabolic artifacts.

Protocol B: Stability-Indicating HPLC Assay

Before initiating costly in vivo studies, the integrity of the stored batch should be verified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Mobile Phase Setup: Prepare a gradient using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). Causality: The acidic buffer suppresses the ionization of any free oxaloacetic acid formed during degradation, ensuring sharp, reproducible peak shapes.

-

Column Selection: Utilize a standard C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

-

Forced Degradation Control (Self-Validation):

-

Prepare a standard sample of the compound in the mobile phase.

-

Prepare a forced degradation sample by exposing an aliquot to 0.1 M NaOH for 30 minutes, followed by neutralization.

-

Causality: Injecting the degraded sample proves that the chromatographic method can baseline-resolve the intact parent compound from its primary hydrolysis products (oxaloacetic acid and ethanol). If the peaks co-elute, the assay is not stability-indicating and the gradient must be adjusted.

-

-

Detection: Monitor UV absorbance at 210 nm (for the ester carbonyls) and 254 nm.

Workflow for the stability-indicating HPLC assay.

References

-

SAFETY DATA SHEET - Pfaltz & Bauer: Sodium diethyl oxalacetate | Source: pfaltzandbauer.com | 3

-

diethyl oxalacetate sodium salt | CAS#:52980-17-3 | Chemsrc | Source: chemsrc.com | 2

-

Diethyl oxalacetate sodium salt | 40876-98-0 - ChemicalBook | Source: chemicalbook.com | 1

-

Sodium Diethyl Oxalacetate: Uses, Side Effects & Dosage (2026) | MedInfo World | Source: medinfoworld.com | 5

-

Diethyl oxalacetate sodium salt 40876-98-0 wiki - Guidechem | Source: guidechem.com | 4

-

SAFETY DATA SHEET - TCI Chemicals: Oxalacetic Acid Diethyl Ester Sodium Salt | Source: tcichemicals.com |

Sources

Spectroscopic Profile of Sodium Diethyl Oxalacetate: A Technical Guide for Researchers

Introduction: The Structural Elucidation of a Versatile Synthetic Building Block

Sodium diethyl oxalacetate, the sodium salt of the enolate of diethyl oxalacetate, is a pivotal intermediate in a multitude of synthetic organic chemistry endeavors, including the synthesis of pharmaceuticals and dyes.[1][2] Its utility stems from the nucleophilic character of the enolate, which readily participates in carbon-carbon bond-forming reactions.[3] For researchers in drug development and synthetic chemistry, a comprehensive understanding of its structural and electronic properties is paramount. This guide provides an in-depth analysis of the spectroscopic data of sodium diethyl oxalacetate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to facilitate its unambiguous identification and characterization.

Due to the ionic nature of the sodium salt and the delocalization of the negative charge, sodium diethyl oxalacetate exists predominantly in its enolate form. This structural feature profoundly influences its spectroscopic signature, distinguishing it from its parent β-keto ester, diethyl oxalacetate. This guide will delve into the interpretation of these spectral nuances, providing a framework for researchers to confirm the identity and purity of this critical reagent.

Molecular Structure and Tautomerism

Sodium diethyl oxalacetate is the sodium salt of the enol tautomer of diethyl oxalacetate. The negative charge is delocalized across the oxygen and carbon atoms of the dicarbonyl system, a feature that imparts significant stability.

Caption: Experimental workflow for NMR analysis.

IR Spectroscopy: Sample Preparation and Data Acquisition

-

Sample Preparation (Solid State - KBr Pellet) :

-

Grind a small amount (1-2 mg) of sodium diethyl oxalacetate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. [4]

-

Conclusion

The spectroscopic characterization of sodium diethyl oxalacetate by NMR and IR provides a robust and reliable means of confirming its structure and purity. The data presented in this guide, based on established spectroscopic principles and available information, offer a detailed roadmap for researchers working with this important synthetic intermediate. By understanding the key spectral features of the enolate form, scientists can confidently identify this compound, ensuring the integrity and success of their synthetic endeavors.

References

-

SpectraBase. Diethyl oxalacetate sodium salt. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, 1% DCl / DMSO-d6, simulated) (NP0024690). [Link]

-

Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

-

ChemBK. Diethyl oxalacetate sodium salt. [Link]

-

ResearchGate. Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... [Link]

- Google Patents.

-

University of Calgary. Enolates of β-Dicarbonyl Compounds. [Link]

-

NIST. Sodium oxalate. [Link]

-

SpectraBase. Diethyl oxalacetate - Optional[13C NMR] - Spectrum. [Link]

-

Arkivoc. 1H NMR (solvent: DMSO-d6). [Link]

-

PMC. β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. [Link]

-

ResearchGate. Diketone NMR spectral data.. [Link]

-

SciSpace. Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. [Link]

-

Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

Sources

Tautomerism in Sodium Diethyl Oxalacetate: Mechanistic Insights, Analytical Validation, and Synthetic Applications

Executive Summary

Sodium diethyl oxalacetate (CAS 52980-17-3) is a highly versatile synthon extensively utilized in organic synthesis, material science, and active pharmaceutical ingredient (API) development[1]. While its parent compound, diethyl oxaloacetate, exists in a dynamic and highly solvent-dependent keto-enol equilibrium, the sodium salt effectively "locks" the molecule into a reactive enolate state[2]. This in-depth technical guide explores the thermodynamics of this tautomerism, provides self-validating analytical protocols for quantifying the equilibrium, and details the mechanistic causality behind its use in advanced multicomponent reactions (MCRs).

Chemical Fundamentals: The Keto-Enol Equilibrium

The Causality of Tautomerization

Tautomerization in 1,3-dicarbonyl and related oxo-ester systems is driven by the thermodynamic stabilization afforded by extended π -conjugation and intramolecular hydrogen bonding[3]. In the case of free diethyl oxaloacetate, the molecule rapidly interconverts between the keto form (diethyl 2-oxobutanedioate) and the enol form (diethyl 2-hydroxy-3-oxosuccinate)[2].

Why utilize the sodium salt? Free α -keto acids and their corresponding esters are inherently unstable and prone to spontaneous decarboxylation, particularly in aqueous media[4]. By reacting diethyl oxaloacetate with a sodium base, the molecule is converted into its monosodium salt (sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate).

-

Mechanistic Causality: The sodium cation chelates the oxygen atoms, delocalizing the negative charge across the conjugated system. This thermodynamic sink significantly raises the activation energy required for decarboxylation, providing a shelf-stable, solid-state reagent that acts as a pre-formed nucleophile[1].

Solvent-Dependent Thermodynamic Distribution

The polarity and hydrogen-bonding capacity of the surrounding solvent strictly dictate the position of the keto-enol equilibrium[3]. Protic solvents (like water) compete for hydrogen bonding, destabilizing the intramolecular H-bond of the enol and driving the equilibrium toward the keto form. Conversely, neat (solvent-free) conditions or non-polar environments strongly favor the enol form[5].

Table 1: Thermodynamic Distribution of Keto-Enol Tautomers

| Compound | Solvent / Condition | % Enol | % Keto |

| Diethyl oxaloacetate | Neat (Liquid) | 79% | 21% |

| Diethyl oxaloacetate | Methanol | 50% | 50% |

| Oxaloacetic acid | Water (pH ~7) | 8% | 92% |

| Oxaloacetic acid | Methanol | 21% | 79% |

| Sodium diethyl oxalacetate | Solid State | >99% (Enolate) | <1% |

(Data synthesized from NMR analyses of oxaloacetic derivatives[5])

Analytical Workflows: Validating the Tautomeric State

To utilize sodium diethyl oxalacetate effectively in precision synthesis, researchers must validate its structural state in the chosen reaction solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for quantifying this dynamic equilibrium[5].

Fig 1: Self-validating NMR workflow for quantifying keto-enol tautomeric ratios.

Protocol 1: Quantitative 1 H NMR Determination of Keto-Enol Ratio

This protocol is designed as a self-validating system to ensure quantitative accuracy when measuring the tautomeric ratio.

-

Sample Preparation: Dissolve 15 mg of sodium diethyl oxalacetate in 0.6 mL of deuterated solvent (e.g., Methanol- d4 or DMSO- d6 ).

-

Causality: The choice of solvent directly impacts the equilibrium. DMSO- d6 is often chosen to mimic the polar aprotic conditions used in many drug-discovery coupling reactions.

-

-

Instrument Equilibration: Insert the sample into the NMR spectrometer and strictly regulate the probe temperature to 298 K for 5 minutes prior to acquisition.

-

Causality: Tautomerization is a dynamic equilibrium. Fluctuating temperatures during acquisition cause intermediate exchange rates on the NMR timescale, leading to severe signal line-broadening and inaccurate integration.

-

-

Acquisition Parameters: Set the relaxation delay (D1) to ≥ 5 seconds.

-

Causality: Vinylic protons (enol) and methylene protons (keto) possess different longitudinal relaxation times ( T1 ). A standard 1-second delay leads to incomplete relaxation of the vinylic proton, skewing the integration in favor of the keto form.

-

-

Self-Validation & Integration:

-

Integrate the ester terminal methyl groups (-CH 3 ) to exactly 6.00 (internal standard).

-

Measure the keto -CH 2

- signal ( δ ~3.6 ppm) and the enol =CH- signal ( δ ~5.1 ppm).

-

Validation Check: The sum of the molar equivalents derived from the keto and enol protons must mathematically align with the 6.00 integration of the methyl groups, confirming no degradation (e.g., decarboxylation) has occurred.

-

Synthetic Applications: The Enolate as a Privileged Synthon

In multicomponent reactions (MCRs), such as the synthesis of pyrrolidine-2,3-diones or quinolone derivatives, the enol/enolate form acts as the primary nucleophile[6].

Fig 2: Mechanistic pathway of a multicomponent reaction utilizing the stable enolate synthon.

Protocol 2: Synthesis of Pyrrolidine-2,3-dione Derivatives via MCR

This protocol leverages the locked enolate state of sodium diethyl oxalacetate to drive a three-component reaction without the need for harsh external bases[6].

-

Reagent Assembly: In a dry round-bottom flask, combine 1.0 equivalent of an aromatic aldehyde, 1.0 equivalent of a primary amine (e.g., 4-nitroaniline), and 1.0 equivalent of sodium diethyl oxalacetate.

-

Solvent & Catalyst Addition: Suspend the mixture in absolute ethanol (0.5 M concentration) and add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Causality: Using the pre-formed sodium enolate bypasses the need for an external strong base, which would otherwise trigger unwanted aldol self-condensation of the aldehyde electrophile. The trace acetic acid facilitates the necessary proton transfers during the subsequent amine condensation and dehydration steps without neutralizing the enolate's nucleophilicity.

-

-

Thermal Activation: Heat the reaction to 95 °C under reflux for 4-6 hours.

-

Self-Validation (Reaction Monitoring): Withdraw a 50 μ L aliquot, dry it, and acquire a rapid 1 H NMR spectrum.

-

Validation Check: The complete disappearance of the distinct enolate vinylic proton ( δ ~5.1 ppm) and the emergence of the heterocyclic core signals confirms complete conversion.

-

-

Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the solid, wash with cold diethyl ether, and dry under a vacuum to yield the highly pure pyrrolidine-2,3-dione derivative.

Conclusion

The tautomerism of diethyl oxaloacetate is not merely a structural curiosity; it is a tunable thermodynamic parameter that dictates the molecule's reactivity. By utilizing sodium diethyl oxalacetate, researchers isolate the highly reactive enolate tautomer, preventing spontaneous decarboxylation and enabling highly efficient, base-free multicomponent syntheses. Rigorous analytical validation via NMR ensures that the tautomeric state is perfectly matched to the desired synthetic outcome, maintaining the highest standards of chemical integrity in drug development workflows.

References

-

National Center for Biotechnology Information (NCBI). "Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655". PubChem. URL:[Link]

-

Kumler, W. D., Kun, E., & Shoolery, J. N. (1962). "The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses". Journal of Organic Chemistry, 27(4), 1165-1167. URL:[Link]

-

Varga, Z., Kiss, G., & Hansson, H.-C. (2010). "Thermodynamic properties and cloud droplet activation of a series of oxo-acids". Atmospheric Chemistry and Physics, 10, 4669–4683. URL:[Link]

-

ResearchGate Database. "Optimization of the reaction conditions for the synthesis of compound 10aa". Scientific Reports / ResearchGate. URL:[Link]

Sources

- 1. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 2-(benzyloxy)-3-oxosuccinate | Benchchem [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses1 (1962) | W. D. Kumler | 28 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

Discovery and history of "Sodium diethyl oxalacetate"

An In-depth Technical Guide to the Discovery and History of Sodium Diethyl Oxalacetate

Abstract

Sodium diethyl oxalacetate (CAS 40876-98-0), the sodium salt of a β-keto ester, represents more than a mere chemical intermediate; it is a direct product of one of the most foundational carbon-carbon bond-forming reactions in organic chemistry. Its discovery is intrinsically linked to the pioneering work of Ludwig Claisen and the elucidation of the base-mediated condensation of esters. This guide provides a comprehensive exploration of the historical context of its discovery, the mechanistic intricacies of its formation via the Claisen condensation, its physicochemical properties, and its evolution into a versatile and indispensable building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals.

Genesis: A Discovery Forged in the Crucible of the Claisen Condensation

The story of sodium diethyl oxalacetate begins not with its isolation, but with the intellectual pursuit to understand how esters react in the presence of a base. While the base-mediated self-condensation of esters was observed as early as 1863 by Geuther, it was the meticulous work of German chemist Rainer Ludwig Claisen that brought clarity and scope to the reaction that now bears his name.

In a landmark paper in 1887, Claisen definitively established that the true condensing agent was not sodium metal, as previously thought, but the sodium alkoxide formed in situ (e.g., sodium ethoxide).[1] This was a critical conceptual leap, shifting the focus from elemental reactivity to the role of a strong base in generating a nucleophilic species from an ester.

The synthesis of sodium diethyl oxalacetate arises from a specific, and highly useful, variant of this reaction: the "crossed" or mixed Claisen condensation .[2][3] This reaction involves two different ester partners. For a crossed Claisen to be synthetically efficient and avoid a statistical mixture of four different products, one of the ester partners must be "non-enolizable"—that is, it must lack α-hydrogens and therefore cannot form an enolate to act as the nucleophile.[2]

Diethyl oxalate ((CO₂CH₂CH₃)₂) is an ideal non-enolizable ester.[4][5] Its two carbonyl carbons are highly electrophilic due to the inductive electron withdrawal from the adjacent ester groups.[4] When reacted with an enolizable ester, such as ethyl acetate, in the presence of sodium ethoxide, a directed condensation occurs, leading directly to the formation of diethyl oxalacetate, which is immediately deprotonated to yield its stable sodium salt.[4][6]

The Chemistry of Formation: A Mechanistic Deep Dive

The formation of sodium diethyl oxalacetate is a textbook example of the Claisen condensation mechanism, a process driven by the formation of a highly stabilized enolate anion.[3][7] The reaction requires a stoichiometric amount of base, not a catalytic one, a crucial detail explained by the final step of the mechanism.[1][4]

Pillars of the Reaction:

-

The Nucleophile Source (Enolizable Ester): Ethyl Acetate (CH₃CO₂Et)

-

The Electrophilic Acceptor (Non-enolizable Ester): Diethyl Oxalate ((CO₂Et)₂)

-

The Base: Sodium Ethoxide (NaOEt)

The choice of sodium ethoxide as the base is critical. Using a different alkoxide (e.g., sodium methoxide) would lead to transesterification of the ethyl esters, creating a complex product mixture. The conjugate base of the ester's alcohol component is therefore the standard.[1][8]

Step-by-Step Mechanism

-

Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate anion. This is the key nucleophilic species.[2][9]

-

Nucleophilic Attack: The ethyl acetate enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (⁻OEt), a good leaving group. The product is the neutral β-keto ester, diethyl oxalacetate.[7]

-

Deprotonation (The Thermodynamic Driving Force): The protons on the carbon situated between the two carbonyl groups of the newly formed diethyl oxalacetate are now exceptionally acidic. The ethoxide base, regenerated in the previous step, immediately abstracts one of these protons.[9] This deprotonation forms a highly resonance-stabilized enolate anion—the sodium salt of diethyl oxalacetate. This final step is effectively irreversible and drives the entire reaction equilibrium to completion, explaining the need for a full equivalent of base.[1][3][9]

-

Neutralization (for isolation of the ester): If the neutral β-keto ester is desired, an acidic workup is performed in a final step to protonate the enolate.[1][3] However, for many applications, the stable sodium salt is the desired product.

Visualization of the Reaction Mechanism

Caption: Reaction mechanism of the crossed Claisen condensation.

The Compound: Properties and Modern Synthetic Protocol

Sodium diethyl oxalacetate is typically a beige to light orange crystalline powder.[10] Its salt-like nature makes it more stable and easier to handle than its corresponding neutral β-keto ester, which exists as an oily liquid.[6][11]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 40876-98-0 | |

| Molecular Formula | C₈H₁₁NaO₅ | [12][13] |

| Molecular Weight | 210.16 g/mol | [12] |

| Appearance | Beige to light orange crystalline powder | [10] |

| Melting Point | 188-190 °C (lit.) | [12] |

| Solubility | Slightly soluble in water (1.2 g/L at 25°C) | [10][14] |

Experimental Protocol: An Optimized Industrial Approach

Early laboratory preparations often involved adding the ester mixture to the sodium ethoxide solution.[6][15] However, this method frequently resulted in the product mixture solidifying, making filtration and handling extremely difficult, especially on a larger scale.[15] Modern industrial processes, as detailed in U.S. Patent 4,902,819, have reversed this addition to overcome these physical challenges, resulting in a free-flowing, easily separable product.[15]

Objective: To synthesize sodium diethyl oxalacetate via an optimized crossed Claisen condensation.

Materials:

-

Diethyl oxalate

-

Ethyl acetate

-

Sodium ethoxide (18-21 wt% solution in ethanol)

-

Ethanol (for washing)

-

Suitable reactor with cooling, heating, and stirring capabilities

Procedure:

-

Reactor Charging: Charge the reactor with substantially stoichiometric amounts of diethyl oxalate and ethyl acetate.

-

Initial Cooling: Cool the mixture of esters to a temperature between 0°C and 15°C with constant stirring.

-

Controlled Addition of Base: Slowly add the sodium ethoxide solution to the cooled ester mixture. The rate of addition must be controlled to maintain the reaction temperature between 5°C and 15°C.[15]

-

Reaction Period: Continue to stir the reaction mixture for a minimum of 2-4 hours, maintaining the temperature at or below 15°C.[6][15]

-

Heating/Digestion: After the initial reaction period, heat the product mixture to approximately 70-80°C for about 30 minutes. This step helps to ensure the reaction goes to completion and improves the crystalline nature of the product.

-

Cooling and Crystallization: Cool the mixture to facilitate the crystallization of the sodium diethyl oxalacetate salt.

-

Isolation: Filter the solid product via vacuum filtration.

-

Washing and Drying: Wash the filter cake with ethanol to remove any unreacted starting materials or byproducts. Dry the final product under vacuum to yield a free-flowing crystalline solid.[15]

Visualization of the Synthetic Workflow

Caption: Optimized workflow for the synthesis of sodium diethyl oxalacetate.

Modern Significance: A Versatile Precursor in Drug Development

The chemical reactivity of sodium diethyl oxalacetate stems from its stable enolate character, which preserves the nucleophilicity of the α-carbon.[11] This makes it an excellent and versatile building block for constructing more complex molecular architectures, particularly heterocyclic ring systems that are prevalent in pharmaceuticals.[11]

Key Applications in Synthesis:

-

Heterocyclic Chemistry: It is a key reagent for synthesizing a wide variety of heterocyclic compounds. Documented applications include the one-pot synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives and 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.

-

Pharmaceutical Intermediates: It serves as an active pharmaceutical intermediate in the synthesis of numerous bioactive molecules.[10][14] For example, it has been used in the development of novel 1,2,3-triazolo[1,5-a]quinoxalines, which have been studied for their binding to benzodiazepine and adenosine receptors. It is also employed in the synthesis of compounds for anti-inflammatory and analgesic medications.[12]

-

Other Industries: Beyond pharmaceuticals, sodium diethyl oxalacetate is used as an intermediate in the preparation of dyes and herbicides.[6][15]

Conclusion

From its conceptual origins in Ludwig Claisen's foundational studies of ester condensations, sodium diethyl oxalacetate has evolved from a mechanistic curiosity into a cornerstone of modern organic synthesis. Its formation is a perfect illustration of the principles of enolate chemistry and the thermodynamic factors that can be harnessed to drive reactions to completion. Today, it is a commercially available and widely used intermediate, valued for its stability and its capacity to serve as a versatile scaffold for the construction of complex molecular targets. For researchers in drug development and fine chemical synthesis, sodium diethyl oxalacetate remains an indispensable tool, linking the rich history of 19th-century organic chemistry to the innovations of 21st-century molecular design.

References

-

Claisen Condensation. Organic Chemistry Portal. [Link]

-

Sodium Ethoxide Definition. Fiveable. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

The Chemical Reactivity and Synthetic Utility of Diethyl Oxalacetate Sodium Salt. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Base used in Claisen Condensation. Chemistry Stack Exchange. [Link]

-

Diethyl oxalacetate sodium salt, 95% 100 g | Buy Online. Thermo Scientific Alfa Aesar. [Link]

-

23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

PS8-S05-2. Yale Chemistry Department. [Link]

- US4902819A - Preparation of sodium diethyl oxalacetate.

-

The Claisen Condensation. University of Calgary. [Link]

-

Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. [Link]

-

Ethyl sodium oxalacetate. Your Dictionary. [Link]

-

Claisen condensation. Hyperleap. [Link]

-

Help. Malonic ester synthesis via crossed claisen. Sciencemadness Discussion Board. [Link]

-

19.06: Carboxylic Derivatives - The Claisen Condensation. Chemistry LibreTexts. [Link]

-

Diethyl sodium oxalacetate | C8H11NaO5. PubChem. [Link]

- US4902819A - Preparation of sodium diethyl oxalacetate.

-

Diethyl oxalate. Wikipedia. [Link]

-

ethyl ethoxalylpropionate. Organic Syntheses Procedure. [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sciencemadness Discussion Board - Help. Malonic ester synthesis via crossed claisen. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 6. microchem.fr [microchem.fr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diethyl oxalacetate sodium salt | 40876-98-0 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Diethyl oxalacetate sodium salt, 95% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 15. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Sodium Diethyl Oxalacetate: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of sodium diethyl oxalacetate, a pivotal reagent in organic synthesis. We will delve into its various synonyms and alternative names, providing clarity in its identification. The core of this document focuses on its synthesis via the Claisen condensation, offering a detailed, field-proven protocol. Furthermore, we will explore its chemical reactivity and versatile applications in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules.

Nomenclature: Understanding the Synonyms and Identifiers of Sodium Diethyl Oxalacetate

Clarity in chemical identification is paramount for reproducible research and safety. Sodium diethyl oxalacetate is known by a variety of names, which can often be a source of confusion. This section aims to provide a comprehensive list of its synonyms and identifiers.

The systematic IUPAC name for this compound is sodium diethyl 2-oxobutanedioate .[1] However, it is more commonly referred to by a number of alternative names. The table below summarizes the most frequently encountered synonyms and key identifiers for this compound.

| Category | Identifier |

| Common Synonyms | Sodium diethyl oxaloacetate, Diethyl sodium oxalacetate, Diethyl oxalacetate sodium salt, Oxalacetic acid diethyl ester sodium salt, Diethyl oxosuccinate sodium salt.[2][3][4] |

| IUPAC Name | sodium diethyl 2-oxobutanedioate[1] |

| CAS Number | 40876-98-0[4] |

| Molecular Formula | C₈H₁₁NaO₅[1] |

| Molecular Weight | 210.16 g/mol [1] |

| InChI Key | JPTKZRPOIUYFTM-UHFFFAOYSA-N[1] |

It is crucial for researchers to recognize these different names to effectively search literature and chemical databases. The CAS number, 40876-98-0, remains the most unambiguous identifier.

Synthesis of Sodium Diethyl Oxalacetate via Claisen Condensation

The primary industrial and laboratory synthesis of sodium diethyl oxalacetate is achieved through a Claisen condensation reaction.[5] This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In this specific case, diethyl oxalate condenses with ethyl acetate, using sodium ethoxide as the base.[2]

The Underlying Chemistry: A Mechanistic Perspective

The Claisen condensation is a cornerstone of organic synthesis. The reaction is initiated by the deprotonation of the α-carbon of an ester (in this case, ethyl acetate) by a strong base (sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester (diethyl oxalate). The subsequent loss of an ethoxide leaving group forms a β-keto ester. A critical aspect of the Claisen condensation is that the resulting β-keto ester is more acidic than the starting ester. Therefore, the alkoxide base deprotonates the β-keto ester, and this essentially irreversible step drives the reaction to completion. An acidic workup is then required to protonate the enolate and yield the final product.[6][7]

The following diagram illustrates the key steps in the synthesis of sodium diethyl oxalacetate.

Caption: Workflow for the synthesis of sodium diethyl oxalacetate.

Detailed Experimental Protocol

The following protocol is adapted from a patented method designed to produce a free-flowing sodium salt that is easily separable and purified.[2] A key aspect of this improved method is the order of addition: the sodium ethoxide solution is added to the mixture of esters, which helps to prevent the reaction mixture from solidifying.[3]

Materials:

-

Diethyl oxalate (freshly distilled)

-

Ethyl acetate

-

Sodium ethoxide (21% solution in ethanol)

-

Ethanol

-

Ice bath

-

Reaction kettle with mechanical stirrer, addition funnel, and thermometer

Procedure:

-

Charging the Reactor: In a suitable reaction kettle, charge stoichiometric amounts of diethyl oxalate and ethyl acetate.

-

Cooling: Cool the mixture of esters to a temperature between 0°C and 15°C using an ice bath.

-

Addition of Base: Slowly add a 21% solution of sodium ethoxide in ethanol to the cooled ester mixture. The rate of addition should be controlled to maintain the reaction temperature between 5°C and 10°C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture for approximately 4 hours, maintaining the temperature between 5°C and 15°C.

-

Heating: Following the reaction period, heat the product mixture to approximately 75°C for about 30 minutes.

-

Cooling and Isolation: Allow the mixture to cool to room temperature. The solid product, sodium diethyl oxalacetate, will precipitate.

-

Purification: The precipitated solid can be recovered by vacuum filtration. The solid should be washed with ethanol and then dried. For further purification, the product can be crushed into a fine powder and vacuum dried.[3]

Causality Behind Experimental Choices:

-

Order of Addition: Adding the base to the esters is crucial to prevent the reaction mixture from becoming an unmanageable solid mass.[3]

-

Temperature Control: The initial low temperature (0-15°C) is important for controlling the exothermic reaction and minimizing side reactions.

-

Heating Step: The final heating step likely helps to ensure the reaction goes to completion and may improve the physical characteristics of the final product, making it easier to filter.[2]

Chemical Reactivity and Synthetic Utility

Sodium diethyl oxalacetate is a versatile building block in organic synthesis due to the reactivity of its enolate form and the presence of two ester functional groups.[1] Its stability as a sodium salt makes it easier to handle compared to its free acid form.

The nucleophilic character of the alpha-carbon in the enolate makes it an excellent substrate for a variety of reactions, including:

-

Alkylation and Acylation: The enolate can react with alkyl halides or acyl halides to introduce new carbon chains or acyl groups.

-

Michael Addition: It can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.[1]

-

Knoevenagel Condensation: This reagent is also utilized in Knoevenagel condensations.[1]

-

Heterocyclic Synthesis: The structure of sodium diethyl oxalacetate can be incorporated into various ring systems, leading to the synthesis of a wide range of heterocyclic compounds.[1]

The following diagram illustrates the central role of the sodium diethyl oxalacetate enolate in these key synthetic transformations.

Caption: Key synthetic applications of sodium diethyl oxalacetate.

Applications in Research and Development

The synthetic versatility of sodium diethyl oxalacetate makes it a valuable intermediate in the production of a wide range of commercially important chemicals.

Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notable examples include:

-

Pyrazolone Derivatives: These compounds form the core of several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Barbiturates: Sodium diethyl oxalacetate is a precursor for producing the disubstituted malonic ester intermediate required for the synthesis of barbiturates like phenobarbital.[8]

-

Other Bioactive Molecules: It is used in the synthesis of functionalized spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] and 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, which are scaffolds of interest in drug discovery.[9]

Agrochemicals

Sodium diethyl oxalacetate is also employed as an intermediate in the manufacturing of certain herbicides.[2] Its ability to participate in the construction of complex molecular frameworks is valuable in the development of new crop protection agents.

Dyes and Other Chemicals

Historically and currently, this compound serves as an intermediate in the preparation of various dyes.[2][10] It is also used in the preparation of oxaloacetic acid, a biologically significant molecule that is an intermediate in the citric acid cycle.[11][12]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of sodium diethyl oxalacetate are essential for laboratory safety.

Safety Precautions:

-

Hazards: It is classified as an irritant and can cause serious eye irritation. It may also be harmful if swallowed.[4][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. In cases where dust may be generated, a dust mask is recommended.[13]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Ensure adequate ventilation and avoid breathing dust. Wash hands thoroughly after handling.[4][14]

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][14]

-